Sodium monensin

Description

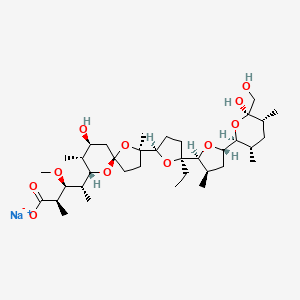

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

22136-43-2 |

|---|---|

Molecular Formula |

C36H61NaO11 |

Molecular Weight |

692.9 g/mol |

IUPAC Name |

sodium;(2R,3S,4R)-4-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3R,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate |

InChI |

InChI=1S/C36H62O11.Na/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);/q;+1/p-1/t19-,20+,21+,22+,23+,24+,25-,26-,27+,28-,29-,30-,31-,33+,34-,35+,36-;/m0./s1 |

InChI Key |

XOIQMTLWECTKJL-PDHYURILSA-M |

SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+] |

Isomeric SMILES |

CC[C@]1(CC[C@@H](O1)[C@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@H](C)[C@@H]([C@@H](C)C(=O)[O-])OC)C)O)C)[C@@H]4[C@@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C.[Na+] |

Canonical SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+] |

Related CAS |

17090-79-8 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Class of Antibiotics: An In-depth Technical Guide to the Discovery and History of Sodium Monensin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin (B1676710), a polyether ionophore antibiotic, marked a significant milestone in both veterinary medicine and the fundamental understanding of transmembrane ion transport. First isolated in 1967 from the fermentation broth of Streptomyces cinnamonensis, its discovery by a team at Eli Lilly and Company unveiled a novel class of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and seminal experimental work that characterized sodium monensin. It details the methodologies employed in its isolation and structural elucidation, presents key quantitative data, and visualizes the intricate workflows and mechanisms that underpin its function.

Discovery and Historical Context

In the mid-20th century, the search for novel antimicrobial agents was a major focus of pharmaceutical research. Screening programs involving soil-dwelling microorganisms proved to be a fertile ground for such discoveries. In 1967, a group of researchers at Eli Lilly and Company, including Agtarap and colleagues, reported the isolation of a new biologically active compound from a strain of Streptomyces cinnamonensis.[2][3][4] This compound, named monensin, exhibited potent activity against gram-positive bacteria and, most notably, against the protozoan parasites of the genus Eimeria, the causative agents of coccidiosis in poultry.[1][5] This discovery was particularly timely as resistance to existing anticoccidial drugs was becoming a significant problem in the poultry industry.[5]

The initial publications by Haney & Hoehn and Stark et al. in 1967 detailed the discovery, isolation, and fermentation studies of monensin, laying the groundwork for its future development.[6] The subsequent elucidation of its structure in the same year by Agtarap et al. was a landmark achievement, revealing a complex polyether architecture with a unique ability to form complexes with metal cations.[3][4] This was the first polyether antibiotic to have its structure determined, heralding a new class of ionophoric antibiotics.[3] The first total synthesis of monensin was later achieved by Kishi et al. in 1979, a significant feat in organic chemistry.[3][7][8]

Physicochemical and Biological Properties

Monensin is a polyether monocarboxylic acid that exists as a white crystalline solid.[1] It is poorly soluble in water but soluble in various organic solvents.[1] The most common form is Monensin A, which constitutes the major part of the monensin complex produced by S. cinnamonensis.[9]

| Property | Value | Reference(s) |

| Chemical Formula | C36H62O11 | [1] |

| Molecular Weight | 670.87 g/mol | [1] |

| Appearance | White crystalline solid | [1][3] |

| Melting Point | 103-105 °C | [10] |

| Solubility in Water | 3 x 10⁻⁶ g/dm³ (20 °C) | [3] |

| Solubility | Soluble in ethanol, acetone, diethyl ether, benzene | [3] |

| pKa | 6.6 (in 66% N,N-dimethylformamide) | [10] |

Table 1: Physicochemical Properties of Monensin

The biological activity of monensin stems from its ability to act as an ionophore, specifically a mobile carrier for monovalent cations.[11][12] It exhibits a strong preference for sodium ions (Na⁺), forming a lipid-soluble complex that can traverse biological membranes.[13][14] This leads to an electroneutral exchange of Na⁺ for a proton (H⁺), disrupting transmembrane ion gradients.[3][14]

| Species | LD50 | Reference(s) |

| Horse | 2-3 mg/kg body weight | [13] |

| Cattle | 25 mg/kg body weight | [13] |

| Chicken | 200 mg/kg body weight | [13] |

Table 2: Acute Toxicity (LD50) of Monensin in Various Species

| Application | Recommended Dosage | Reference(s) |

| Coccidiosis prevention in broiler chickens | 99-121 mg/kg of feed | [1] |

| Coccidiosis prevention in growing goats | 20 mg/kg of feed | [1] |

| Improved feed efficiency in beef cattle | 5 to 40 g/ton of complete feed (providing 50 to 480 mg/head/day) | [15] |

| Increased milk production efficiency in dairy cows | 11 to 22 g/ton of total mixed ration (providing 185 to 660 mg/head/day for lactating cows) | [15] |

Table 3: Recommended Dosage of Monensin in Animal Feed

Experimental Protocols

Isolation and Purification of this compound (Reconstructed Protocol)

This protocol is a reconstruction based on the general microbiological and chemical techniques available in the 1960s and descriptions from later literature.

1. Fermentation: a. A pure culture of Streptomyces cinnamonensis is inoculated into a suitable seed medium and incubated to generate a large biomass. b. The seed culture is then transferred to a larger production fermentor containing a sterile, nutrient-rich medium (e.g., containing glucose, soybean oil, and other nutrients).[4] c. The fermentation is carried out for approximately one week at 30°C with intensive aeration to promote the biosynthesis of monensin.[4]

2. Extraction: a. The fermentation broth is harvested, and the mycelium is separated from the supernatant by filtration or centrifugation. b. The mycelial cake, which contains the monensin, is extracted with an organic solvent such as methanol (B129727) or a mixture of methanol and water (9:1).[6] c. The solvent extract is then concentrated under vacuum to yield a crude extract.

3. Purification: a. The crude extract is subjected to a series of purification steps. This would have likely involved solvent-solvent partitioning to remove highly polar and non-polar impurities. b. Column chromatography using adsorbents like alumina (B75360) or silica (B1680970) gel would have been employed for further separation.[6] c. Fractions are collected and assayed for biological activity (e.g., antibacterial or anticoccidial activity) to identify those containing monensin. d. The active fractions are pooled and concentrated.

4. Crystallization: a. The purified monensin is dissolved in a suitable solvent. b. The sodium salt is formed by the addition of a sodium-containing base (e.g., sodium hydroxide). c. Crystallization is induced by slow evaporation of the solvent or by the addition of a non-solvent, yielding crystalline this compound.

Structural Elucidation: A Multi-faceted Approach

The determination of monensin's complex structure in 1967 was a significant achievement that relied on a combination of chemical and physical methods.

1. Chemical Degradation and Analysis: Classical chemical degradation studies would have been performed to break down the large molecule into smaller, more easily identifiable fragments. This would provide clues about the types of functional groups and the basic carbon skeleton.

2. Mass Spectrometry (MS): Early mass spectrometers would have been used to determine the molecular weight and elemental composition of monensin and its derivatives, providing the molecular formula.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would have been crucial in determining the number and types of protons in the molecule, providing information about the connectivity of the carbon skeleton.[13] Later, with the advent of more advanced techniques, ¹³C NMR and two-dimensional NMR methods were used for a complete and unambiguous assignment of the carbon and proton spectra.[12]

4. X-ray Crystallography: The definitive three-dimensional structure of the monensin-silver salt complex was determined by single-crystal X-ray diffraction.[4][14] This technique provided the precise spatial arrangement of all the atoms in the molecule, revealing its unique cyclic conformation and the coordination of the cation.

Assay for Ionophore Activity (Modern Protocol)

This protocol describes a common method to measure the Na⁺/H⁺ antiport activity of monensin using fluorescent dyes.

1. Cell Preparation and Loading: a. A suitable cell line (e.g., FRTL-5 rat thyroid cells) is cultured on coverslips or in a multi-well plate.[8] b. The cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM, by incubating them in a buffer containing the dye. c. For intracellular sodium measurement, a sodium-sensitive dye like SBFI-AM is used.[3]

2. Fluorescence Measurement: a. The loaded cells are placed in a fluorometer or on the stage of a fluorescence microscope. b. The cells are perfused with a sodium-free buffer to establish a baseline fluorescence. c. The cells are then exposed to a buffer containing a known concentration of sodium and monensin. d. The change in fluorescence intensity is monitored over time. An increase in intracellular pH (with BCECF) or intracellular sodium (with SBFI) indicates the ionophoric activity of monensin.

3. Data Analysis: a. The rate of change in fluorescence is calculated to determine the rate of ion transport. b. By varying the concentrations of monensin and sodium, kinetic parameters such as the Michaelis-Menten constant (Km) can be determined.

Visualizing the Discovery and Mechanism

To better understand the workflow of monensin's discovery and its mechanism of action, the following diagrams are provided.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Monensin-mediated antiport of Na+ and H+ across liposome membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. famic.go.jp [famic.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Na+-H+ antiport and monensin effects on cytosolic pH and iodide transport in FRTL-5 rat thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ionic dependence of active Na-K transport: "clamping" of cellular Na+ with monensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selection of a specifically blocked mutant of Streptomyces cinnamonensis: isolation and synthesis of 26-deoxymonensin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The conformations of monensin-A metal complexes in solution determined by NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Sodium Monensin: A Technical Guide to its Ionophore Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the ionophoric activity of sodium monensin (B1676710), a polyether antibiotic produced by Streptomyces cinnamonensis.[1] Widely utilized in both veterinary medicine and fundamental cell biology research, monensin's ability to manipulate ion transport across lipid membranes makes it a powerful tool for studying cellular processes and a subject of interest for therapeutic development. This document details its mechanism of action, biological consequences, and the experimental protocols used to characterize its function.

Core Mechanism of Action: The Na⁺/H⁺ Antiporter

Monensin's primary mechanism of action is to function as a lipid-soluble mobile ion carrier that facilitates the electroneutral exchange of sodium ions (Na⁺) for protons (H⁺) across biological membranes.[2][3] This process disrupts the electrochemical gradients of these ions, which are critical for numerous cellular functions.

The transport cycle can be described in the following steps:

-

Protonation: The carboxylic acid group of a monensin molecule at the outer membrane surface binds a proton (H⁺).

-

Complex Formation: In its protonated, neutral state, monensin diffuses across the lipid bilayer to the inner (cytoplasmic) face.

-

Cation Exchange: In the cytoplasm, the monensin molecule releases its proton and forms a stable, pseudocyclic complex with a sodium ion (Na⁺).[3][4] The exterior of this complex is lipophilic, allowing it to remain within the membrane.[2]

-

Translocation: The neutral monensin-Na⁺ complex diffuses back across the membrane to the exterior surface.

-

Cation Release: At the outer surface, the complex dissociates, releasing the Na⁺ ion in exchange for another proton, thereby completing the cycle.

This continuous cycle effectively transports Na⁺ into the cell down its concentration gradient and H⁺ out of the cell, leading to an increase in both intracellular sodium concentration ([Na⁺]i) and intracellular pH (pHi).[5][6] While primarily an electroneutral antiporter, some studies suggest monensin can also mediate electrogenic transport under certain conditions.[1][7]

Caption: Monensin-mediated Na⁺/H⁺ antiport cycle across a cell membrane.

Quantitative Data: Ion Selectivity and Effective Concentrations

Monensin exhibits a strong preference for monovalent cations, a characteristic that dictates its primary biological effects. Its affinity for Na⁺ is approximately ten times greater than for its nearest competitor, K⁺.[2] This selectivity ensures that under physiological conditions, it functions predominantly as a Na⁺ ionophore. The data below summarizes key quantitative parameters of monensin activity.

| Parameter | Value / Order | Cell Type / System | Reference |

| Cation Selectivity | Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺ | In vitro complexation | [3] |

| Relative Affinity | Na⁺ affinity is ~10x greater than K⁺ | Not specified | [2] |

| Effective Concentration | 0.01 - 1.0 µM | General (for Golgi disruption) | [2] |

| [Na⁺]i Increase | 3 - 6 µM monensin increases [Na⁺]i from ~5 mM to 22 mM in 5-6 min | Chick cardiac myocytes | [8] |

| Protein Transport Block | Inhibition observed at 1 µM | Rat liver slices | [9] |

| Cardiomyocyte Effects | 10 µM used to alter membrane currents | Guinea pig ventricular myocytes | [8] |

Biological Consequences of Ionophore Activity

The disruption of Na⁺ and H⁺ gradients by monensin has profound effects on cellular organelles and signaling pathways, most notably the Golgi apparatus.

Disruption of the Golgi Apparatus and Protein Secretion

Monensin is a classic and potent inhibitor of intracellular protein transport, a function extensively used in cell biology research.[10][11] Its effect is centered on the Golgi apparatus, the central sorting and processing station for secreted and membrane-bound proteins.

The mechanism of disruption involves the following steps:

-

Neutralization of Acidic Compartments: The Golgi cisternae, particularly the trans-Golgi network (TGN), maintain an acidic lumen through the action of V-type ATPase proton pumps.[12][13]

-

Ion Exchange and Osmotic Swelling: Monensin mediates the exchange of these luminal protons for cytosolic cations (primarily Na⁺).[14]

-

Water Influx: The resulting influx of osmotically active cations leads to a compensatory influx of water, causing the Golgi cisternae to swell and vacuolate.[12][13][14]

-

Transport Arrest: This morphological disruption physically blocks the transit of cargo proteins from the medial to the trans-Golgi cisternae.[15]

-

Inhibition of Processing: Consequently, late-stage Golgi functions such as terminal glycosylation and proteolytic cleavage of proteins are inhibited.[14][15]

This blockade leads to the accumulation of unprocessed protein precursors within the swollen medial-Golgi cisternae, effectively halting the secretory pathway.[14][16]

Caption: Downstream effects of monensin on the Golgi apparatus.

Experimental Protocols

Characterizing the activity of monensin involves assays that measure its direct effect on ion concentrations and its downstream consequences on organelle integrity.

Protocol: Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol describes a common method to monitor the monensin-induced alkalinization of the cytoplasm using the ratiometric, pH-sensitive fluorescent dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).[17][18]

A. Materials:

-

Cells in suspension or adherent culture.

-

HEPES-buffered saline (HBS): 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose, pH 7.4.

-

BCECF-AM stock solution: 1 mM in anhydrous DMSO.

-

Monensin stock solution: 10 mM in ethanol (B145695) or DMSO.

-

Fluorescence plate reader or microscope capable of ratiometric measurement (e.g., Ex1: 490 nm, Ex2: 440 nm, Em: 535 nm).

B. Methodology:

-

Cell Preparation:

-

For adherent cells, plate overnight in a 96-well plate to achieve 80-90% confluency.

-

For suspension cells, wash and resuspend in HBS to a concentration of 1-3 x 10⁶ cells/mL.

-

-

Dye Loading:

-

Prepare a BCECF-AM loading solution by diluting the 1 mM stock to a final concentration of 1-5 µM in HBS.

-

For adherent cells, replace the culture medium with the loading solution. For suspension cells, add the dye to the cell suspension.

-

Incubate the cells at 37°C for 30-60 minutes in the dark.[17][18]

-

-

Washing:

-

Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed HBS to remove extracellular dye.[17]

-

Add a final volume of HBS to the wells for measurement.

-

-

Baseline Measurement:

-

Place the plate in the fluorometer and allow the temperature to equilibrate.

-

Measure the baseline fluorescence ratio (F490/F440) for 1-2 minutes to establish a stable signal.

-

-

Monensin Treatment and Data Acquisition:

-

Add monensin to the wells to achieve the desired final concentration (e.g., 1-10 µM).

-

Immediately begin continuous ratiometric fluorescence measurement for 10-20 minutes to record the change in pHi. An increase in the F490/F440 ratio indicates intracellular alkalinization.

-

-

Calibration (Optional but Recommended):

-

At the end of the experiment, calibrate the fluorescence ratio to absolute pH values. This is typically done by permeabilizing the cells to protons using an ionophore like nigericin (B1684572) (10 µM) in high-K⁺ buffers of known pH values (e.g., pH 6.5, 7.0, 7.5, 8.0). A calibration curve is then generated by plotting the ratio against the known pH.[19]

-

Caption: Experimental workflow for measuring pHi changes with BCECF-AM.

Protocol: Assessment of Monensin-Induced Golgi Apparatus Disruption

This protocol outlines two common methods for visualizing the characteristic swelling of the Golgi complex caused by monensin: immunofluorescence microscopy and transmission electron microscopy (TEM).

A. Immunofluorescence Microscopy (IF):

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips to 60-70% confluency.

-

Treat cells with monensin (e.g., 0.1-10 µM) or a vehicle control (e.g., ethanol) for a specified time (e.g., 30 minutes to 2 hours) at 37°C.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash again with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against a Golgi resident protein (e.g., anti-Golgin-97, anti-GM130) diluted in blocking buffer for 1-2 hours.[20][21]

-

Wash 3x with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour in the dark.

-

(Optional) Counterstain nuclei with DAPI.

-

-

Imaging:

-

Mount coverslips onto glass slides.

-

Image using a confocal or widefield fluorescence microscope. In control cells, the Golgi will appear as a compact, perinuclear ribbon. In monensin-treated cells, the structure will appear dispersed, fragmented, and swollen.[20]

-

B. Transmission Electron Microscopy (TEM):

-

Cell Culture and Treatment:

-

Culture cells in a petri dish and treat with monensin as described above.

-

-

Fixation and Processing:

-

Fix cells in a primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer) for 1 hour.

-

Gently scrape the cells, pellet them, and post-fix with 1% osmium tetroxide.

-

-

Embedding and Sectioning:

-

Dehydrate the cell pellet through a graded series of ethanol.

-

Infiltrate and embed the pellet in an epoxy resin (e.g., Epon).

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome and place them on copper grids.

-

-

Staining and Imaging:

-

Stain the sections with uranyl acetate (B1210297) and lead citrate.

-

Examine the grids using a transmission electron microscope. Look for the characteristic ultrastructural changes: in treated cells, the Golgi cisternae, especially in the medial and trans regions, will be markedly swollen and vacuolated compared to the flattened stacks in control cells.[15][16]

-

Conclusion

Sodium monensin is a powerful biological tool whose activity is rooted in its fundamental ability to exchange sodium ions for protons across lipid bilayers. This seemingly simple mechanism has complex and significant downstream effects, most notably the profound disruption of the Golgi apparatus and the secretory pathway. A thorough understanding of its ionophore activity, effective concentrations, and biological consequences is essential for its proper application in research and for exploring its potential in drug development. The methodologies outlined here provide a robust framework for investigating and quantifying the multifaceted cellular impact of this important molecule.

References

- 1. Monensin - Wikipedia [en.wikipedia.org]

- 2. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Pseudocyclic to Macrocyclic Ionophores: Strategies toward the Synthesis of Cyclic Monensin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Na+-H+ antiport and monensin effects on cytosolic pH and iodide transport in FRTL-5 rat thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the Na(+)/H(+) exchanger monensin on intracellular pH in astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monensin-mediated antiport of Na+ and H+ across liposome membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Golgi apparatus cisternae of monensin-treated cells accumulate in the cytoplasm of liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity [pubmed.ncbi.nlm.nih.gov]

- 13. Monensin-induced swelling of Golgi apparatus cisternae mediated by a proton gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Dissection of the Golgi complex. I. Monensin inhibits the transport of viral membrane proteins from medial to trans Golgi cisternae in baby hamster kidney cells infected with Semliki Forest virus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effects of monensin and of puromycin on transport of membrane components in the frog retinal photoreceptor. II. Electron microscopic autoradiography of proteins and glycerolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]

- 18. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 19. Fluorescence Measurement and Calibration of Intracellular pH in Starfish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Golgi stress response reprograms cysteine metabolism to confer cytoprotection in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core Physicochemical Properties of Sodium Monensin: An In-Depth Technical Guide

For Immediate Release

A Comprehensive Technical Guide on the Physicochemical Properties of Sodium Monensin (B1676710) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of sodium monensin, a polyether ionophore antibiotic widely used in veterinary medicine and as a research tool. This document aims to be a valuable resource for researchers, scientists, and drug development professionals by presenting key data in a structured format, outlining detailed experimental protocols, and visualizing complex biological pathways.

Core Physicochemical Characteristics

This compound, the sodium salt of monensin A, is a complex molecule produced by the fermentation of Streptomyces cinnamonensis.[1][2] Its biological activity is intrinsically linked to its ability to form stable complexes with monovalent cations, primarily sodium, and transport them across lipid membranes.[1][3][4] Understanding its physicochemical properties is paramount for formulation development, analytical method design, and interpreting its biological effects.

A summary of the core physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Chemical Formula | C₃₆H₆₁NaO₁₁ | [5][6][7][8][9] |

| Molecular Weight | 692.85 g/mol | [6][7][9] |

| CAS Number | 22373-78-0 | [3][5][6][10][11][12] |

| Appearance | White to off-white crystalline powder | [6][12] |

| Melting Point | Approximately 267-269 °C | |

| Solubility | - Practically insoluble in water- Soluble in ethanol (B145695) (approx. 15 mg/mL)- Soluble in methanol- Soluble in chloroform- Sparingly soluble in acetone- Soluble in dimethylformamide (DMF) (approx. 1 mg/mL) | [5] |

| pKa | ~6.65 (in 66% N,N-dimethylformamide) | [13] |

| UV-Vis Absorption | No significant absorbance above 220 nm in its native form. Can be derivatized (e.g., with vanillin) for colorimetric detection at ~520 nm. | |

| IUPAC Name | sodium; (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | [7][8] |

| PubChem CID | 23667299, 23690927, 23692128, 124204232 | [7][8][14][15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines protocols for key experiments.

Solubility Determination (Shake-Flask Method)

-

Objective: To determine the solubility of this compound in various solvents.

-

Materials: this compound powder, selected solvents (e.g., water, ethanol, methanol (B129727), chloroform, acetone, DMF), analytical balance, flasks with stoppers, constant temperature shaker bath, filtration apparatus (e.g., 0.45 µm PTFE syringe filter), and a suitable analytical instrument for quantification (e.g., HPLC-UV after derivatization, or a validated LC-MS/MS method).

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a flask.

-

Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent if necessary.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method.

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

-

pKa Determination (Potentiometric Titration)

-

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in monensin.

-

Materials: this compound, a suitable solvent system in which both the acidic and basic forms are soluble (e.g., 66% N,N-dimethylformamide in water), standardized acidic and basic titrants (e.g., HCl and NaOH), a calibrated pH meter with an appropriate electrode, a burette, and a stirrer.

-

Procedure:

-

Dissolve a precisely weighed amount of this compound in the chosen solvent system.

-

Initially, titrate the solution with the standardized acid to protonate the carboxylate group fully.

-

Then, titrate the resulting solution with the standardized base, recording the pH value after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of the base added.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid groups have been neutralized.

-

Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy:

-

Objective: To analyze this compound using UV-Vis spectroscopy, typically after derivatization.

-

Protocol:

-

Sample Preparation: As native this compound lacks a strong chromophore, a derivatization step is required. A common method involves reaction with vanillin (B372448) in an acidic methanolic solution.

-

Prepare a stock solution of this compound in methanol.

-

Prepare a vanillin reagent solution (e.g., vanillin in methanol containing a small amount of sulfuric acid).

-

Mix the this compound solution with the vanillin reagent and heat to develop a colored product.

-

-

Analysis:

-

Acquire the UV-Vis spectrum of the resulting solution over a relevant wavelength range (e.g., 400-700 nm).

-

The maximum absorbance for the vanillin derivative is typically observed around 520 nm.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

Filter the solution into a clean, dry NMR tube.

-

-

Analysis:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Standard parameters for acquisition can be used, with adjustments to pulse sequences and relaxation delays as needed for optimal signal-to-noise and resolution.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify functional groups present in the this compound molecule.

-

Protocol:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Analysis:

-

Acquire the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Characteristic peaks for hydroxyl (-OH), carboxylate (-COO⁻), ether (C-O-C), and alkyl (C-H) groups should be observed.

-

-

Signaling Pathways and Experimental Workflows

This compound's primary mechanism of action is its function as an ionophore, which disrupts ionic gradients across cellular membranes. This leads to a cascade of downstream effects, most notably the disruption of the Golgi apparatus.

Caption: Mechanism of this compound as a Na⁺/H⁺ antiporter.

This ion exchange leads to an increase in the pH of acidic intracellular compartments, such as the Golgi apparatus, causing swelling and disruption of its function.

Caption: Workflow of Golgi apparatus disruption by this compound.

This in-depth guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate experimental design and data interpretation, ultimately contributing to a deeper understanding of this important molecule.

References

- 1. Monensin - Wikipedia [en.wikipedia.org]

- 2. Monensin sodium [sitem.herts.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Monensin Sodium | C36H61NaO11 | CID 23667299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Monensin sodium salt | C36H61NaO11 | CID 23690927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. Monensin sodium | CAS 22373-78-0 | LGC Standards [lgcstandards.com]

- 11. fishersci.com [fishersci.com]

- 12. Monensin sodium salt, 90% min., Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 13. Monensin A sodium salt | C36H61NaO11 | CID 23692128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Monensin Sodium | C36H61NaO11 | CID 23667299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Monensin sodium salt, 90-95% (TLC) | C36H62NaO11 | CID 124204232 - PubChem [pubchem.ncbi.nlm.nih.gov]

Monensin's Impact on Intracellular Sodium and Potassium Flux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin (B1676710), a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, is a critical tool in cell biology and a subject of interest in drug development due to its profound effects on intracellular ion homeostasis. This technical guide provides an in-depth analysis of monensin's core mechanism—the facilitation of electroneutral Na+/H+ exchange across cellular membranes. This action leads to a significant influx of sodium ions (Na+) and a corresponding efflux of potassium ions (K+), disrupting the delicate electrochemical gradients essential for cellular function. This guide will detail the quantitative effects of monensin on intracellular ion concentrations, provide comprehensive experimental protocols for their measurement, and illustrate the key signaling pathways modulated by these ionic shifts, culminating in cellular responses such as apoptosis.

Introduction

Monensin is a lipophilic molecule that spontaneously inserts into cellular and organellar membranes.[1] Its carboxyl group acts as a proton acceptor, allowing it to bind a proton from the intracellular space. This complex then diffuses across the membrane to the extracellular side, where it releases the proton and binds a sodium ion. The monensin-Na+ complex then diffuses back into the cell, releasing the sodium ion and completing the cycle. This continuous exchange disrupts the normal intracellular environment, characterized by low sodium and high potassium concentrations, triggering a cascade of cellular events. Understanding and quantifying these ion fluxes are paramount for researchers utilizing monensin as an experimental tool or investigating its therapeutic potential.

Mechanism of Action: The Na+/H+ Antiport

Monensin functions as a potent and selective ionophore, primarily facilitating the exchange of intracellular protons (H+) for extracellular sodium ions (Na+).[2][3] This electroneutral antiport mechanism disrupts the transmembrane ion gradients maintained by cellular machinery like the Na+/K+-ATPase pump. The affinity of monensin for Na+ is significantly higher than for other monovalent cations like potassium (K+), driving the preferential accumulation of intracellular Na+.[1]

The influx of Na+ and efflux of H+ leads to an increase in intracellular sodium concentration ([Na+]i) and a decrease in intracellular potassium concentration ([K+]i).[2] The alteration of these fundamental ionic gradients has far-reaching consequences for cellular physiology, impacting organelle function, signal transduction, and ultimately, cell fate.

Quantitative Effects on Intracellular Ion Concentrations

The impact of monensin on intracellular sodium and potassium concentrations varies depending on the cell type, monensin concentration, and duration of exposure. The following table summarizes quantitative data from selected studies.

| Cell Type | Monensin Concentration | Change in Intracellular Na+ | Change in Intracellular K+ | Reference |

| Streptococcus bovis | 5 mg/L | Increase (P < 0.05) | Decrease (P < 0.05) | [2] |

| Eimeria tenella sporozoites (sensitive) | In vitro exposure | Significant Increase | Significant Increase | [4] |

| Eimeria tenella sporozoites (resistant) | In vitro exposure | Lower Increase than sensitive | Lower Increase than sensitive | [4] |

| Lambs (fed) | 20 mg/kg diet | Decreased ileal Na | Increased K retention | [5] |

| Cardiomyocytes (guinea pig) | 10 µM | Increase | Not specified | [6] |

Experimental Protocols

Accurate measurement of monensin-induced changes in intracellular ion concentrations is crucial for research in this area. The following are detailed protocols for two common methods: fluorescence microscopy and ion-selective electrodes.

Measurement of Intracellular Na+ and K+ using Fluorescence Microscopy

This method allows for real-time, semi-quantitative analysis of ion fluxes in living cells.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Sodium-sensitive fluorescent dye (e.g., Sodium Green, CoroNa Green)[7]

-

Potassium-sensitive fluorescent dye (e.g., PBFI, AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Monensin stock solution (in DMSO or ethanol)

-

Fluorescence microscope with appropriate filter sets and a digital camera

-

Image analysis software

Protocol:

-

Cell Preparation: Seed cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

-

Dye Loading:

-

Prepare a loading solution of the chosen fluorescent dye in HBSS. For AM ester dyes, a final concentration of 1-5 µM is typical. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

-

Remove the culture medium and wash the cells twice with warm HBSS.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[8]

-

-

Washing: Gently wash the cells two to three times with warm HBSS to remove extracellular dye.

-

Baseline Fluorescence Measurement:

-

Mount the dish/coverslip on the microscope stage.

-

Acquire baseline fluorescence images before the addition of monensin.

-

-

Monensin Treatment:

-

Prepare the desired concentration of monensin in HBSS.

-

Add the monensin solution to the cells.

-

-

Time-Lapse Imaging: Immediately begin acquiring fluorescence images at regular intervals to monitor the change in intracellular ion concentration over time.

-

Data Analysis:

-

Use image analysis software to measure the mean fluorescence intensity of individual cells or regions of interest over time.

-

Normalize the fluorescence intensity to the baseline to determine the relative change in ion concentration.

-

Measurement of Extracellular Ion Flux using Ion-Selective Electrodes (ISEs)

This technique provides a direct and quantitative measurement of ion movement into or out of a cell population by monitoring changes in the extracellular ion concentration.[9]

Materials:

-

Cell suspension or monolayer culture

-

Physiological buffer (e.g., HBSS)

-

Na+- and K+-selective microelectrodes and a reference electrode

-

High-impedance amplifier and data acquisition system

-

Faraday cage to shield from electrical noise

-

Perfusion system

-

Monensin stock solution

Protocol:

-

Electrode Calibration: Calibrate the ion-selective electrodes using a series of standard solutions with known Na+ and K+ concentrations.

-

Cell Preparation:

-

For suspension cells, wash and resuspend in the physiological buffer at a known density.

-

For adherent cells, wash the monolayer with the buffer.

-

-

Baseline Measurement:

-

Position the ion-selective microelectrodes close to the surface of the cells (for monolayers) or within the cell suspension.

-

Record a stable baseline extracellular ion concentration for several minutes.

-

-

Monensin Application:

-

Introduce monensin into the buffer using the perfusion system to achieve the desired final concentration.

-

-

Data Acquisition:

-

Continuously record the change in extracellular ion concentration following the addition of monensin.

-

-

Data Analysis:

-

The rate of change in the extracellular ion concentration is proportional to the net flux of the ion across the plasma membrane. Calculate the initial rate of ion flux from the slope of the concentration curve immediately after monensin addition.

-

Downstream Signaling and Cellular Consequences

The monensin-induced disruption of intracellular Na+ and K+ homeostasis triggers a variety of downstream signaling events, often culminating in apoptosis (programmed cell death).

Induction of Apoptosis

Multiple studies have demonstrated that monensin can induce apoptosis in various cell types, including cancer cells.[10][11][12][13] The increase in intracellular Na+ is a key initiating event. This can lead to:

-

Mitochondrial Dysfunction: The altered ionic environment can disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.

-

Oxidative Stress: Monensin treatment has been shown to increase the production of reactive oxygen species (ROS), which can damage cellular components and activate apoptotic pathways.[10]

-

Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Monensin has been shown to activate key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9.[13]

-

Alteration of Apoptotic Proteins: Monensin can modulate the expression of key apoptosis-regulating proteins, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[13]

Conclusion

Monensin's ability to selectively manipulate intracellular sodium and potassium concentrations makes it an invaluable tool for studying a wide range of cellular processes. Its action as a Na+/H+ antiporter initiates a cascade of events, from the disruption of organellar function to the induction of apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess these ion fluxes and their downstream consequences. As research continues to unravel the intricate cellular responses to monensin, its potential applications in both basic research and therapeutic development are likely to expand. This guide serves as a foundational resource for professionals seeking to leverage the unique properties of this potent ionophore.

References

- 1. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A proposed mechanism of monensin action in inhibiting ruminal bacterial growth: effects on ion flux and protonmotive force - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monensin-mediated antiport of Na+ and H+ across liposome membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of monensin on cation influx and Na+ -K+ -ATPase activity of Eimeria tenella sporozoites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of monensin on monovalent ion metabolism and tissue concentrations in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monensin-Induced Increase in Intracellular Na+ Induces Changes in Na+ and Ca2+ Currents and Regulates Na+-K+ and Na+-Ca2+ Transport in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of Extracellular Ion Fluxes Using the Ion-selective Self-referencing Microelectrode Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monensin Induces PC-3 Prostate Cancer Cell Apoptosis via ROS Production and Ca2+ Homeostasis Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Monensin inhibits proliferation, migration, and promotes apoptosis of breast cancer cells via downregulating UBA2 [pubmed.ncbi.nlm.nih.gov]

The Impact of Sodium Monensin on the Golgi Apparatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium monensin (B1676710), a carboxylic polyether ionophore, is a widely utilized tool in cell biology to study the structure and function of the Golgi apparatus. By acting as a Na+/H+ antiporter, monensin disrupts the delicate ion balance across the Golgi membranes, leading to profound morphological and functional alterations. This technical guide provides an in-depth analysis of the core effects of sodium monensin on the Golgi apparatus, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying cellular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating Golgi function, protein trafficking, and cellular stress responses.

Mechanism of Action

Monensin is a lipophilic molecule that inserts into cellular membranes, particularly the cholesterol-rich membranes of the Golgi apparatus.[1][2] It facilitates the exchange of cytosolic sodium ions (Na+) for luminal protons (H+), effectively dissipating the proton gradient that is crucial for the acidic environment of the trans-Golgi network (TGN) and trans-Golgi cisternae.[3][4] This disruption of the pH gradient is the primary trigger for the subsequent effects observed in the Golgi.

The influx of Na+ into the Golgi cisternae leads to an osmotic influx of water, causing the characteristic swelling and vacuolization of the Golgi complex.[3][4] This process effectively blocks the transit of proteins and lipids from the medial to the trans-Golgi network.[5][6] The action of monensin is rapid, with changes in the Golgi apparatus observable within 2-5 minutes of exposure in both animal and plant cells.[3] The effects of monensin are generally reversible; removal of the compound allows for the reorganization of the disrupted Golgi and restoration of its function within 4-24 hours.[7]

Morphological and Functional Alterations of the Golgi Apparatus

Treatment of cells with monensin induces a series of distinct morphological and functional changes in the Golgi apparatus.

Morphological Changes

The most prominent effect of monensin is the swelling and vacuolization of the Golgi cisternae.[3][8] This swelling is not uniform and often follows a specific pattern, beginning with the trans-Golgi network (TGN) and progressing through the trans, medial, and finally the cis cisternae.[4][9] This sequential swelling is thought to reflect a pH gradient across the Golgi stack, with the TGN being the most acidic compartment.[4][10]

In rat small intestine absorptive cells, treatment with 5 and 10 µM monensin resulted in dilated cisternae within 2-3 minutes, and by 4-5 minutes, the stacked cisternae were replaced by groups of smooth-surfaced vacuoles.[8] In plant cells, monensin treatment leads to the accumulation of large swollen vesicles in the cytoplasm, which are believed to bud off from the TGN and trans-Golgi cisternae.[4]

Disruption of Protein Trafficking and Glycosylation

Monensin is a potent inhibitor of intracellular protein transport, particularly through the latter stages of the secretory pathway.[3][6] It has been shown to block the movement of viral membrane proteins from the medial to the trans-Golgi cisternae.[11] This blockade leads to the accumulation of secretory and membrane protein precursors in the medial or trans-Golgi cisternae.[4] In liver slices, 1 µM monensin inhibited the flux of radioactive proteins to the cell surface by approximately 80%.[12]

The disruption of the intra-Golgi environment also impairs post-translational modifications. Late Golgi functions such as terminal glycosylation and proteolytic cleavages are particularly susceptible to inhibition by monensin.[3] Specifically, it can inhibit the formation of complex oligosaccharides on lysosomal enzymes.[13]

Induction of Golgi Stress Response

By disrupting Golgi homeostasis, monensin can induce a cellular condition known as "Golgi stress."[1][14] This triggers a signaling cascade, known as the Golgi stress response, which aims to restore normal function.[14] One of the key pathways activated by monensin-induced Golgi stress is the PERK-ATF4 pathway.[1] This response can lead to the upregulation of cytoprotective genes. For instance, low concentrations of monensin have been shown to protect against cysteine deprivation in Huntington's disease models by upregulating the reverse transsulfuration pathway via this stress response.[1][14]

Quantitative Data on Monensin's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on the Golgi apparatus.

| Parameter | Cell Type/Organism | Monensin Concentration | Effect | Citation |

| Inhibition of Protein Secretion | Sycamore Maple Suspension-Cultured Cells | 10 µM | ~90% reduction | [4][9] |

| Inhibition of Protein Flux | Rat Liver Slices | 1 µM | ~80% inhibition | [12] |

| Inhibition of Steroidogenesis | Murine Adrenal Tumor Cells | 0.6-1.2 µM | ~50% inhibition | [15] |

| Rate of Swollen Vacuole Formation | H-2 Hepatoma Cells | 10⁻⁶ M | Maximum rate observed | [16] |

| Time to Observe Morphological Changes | Animal and Plant Cells | Not specified | 2-5 minutes | [3] |

| Time to Observe Dilated Cisternae | Rat Small Intestine Absorptive Cells | 5 and 10 µM | 2-3 minutes | [8] |

| Time to Form Vacuoles | Rat Small Intestine Absorptive Cells | 5 and 10 µM | 4-5 minutes | [8] |

| Reversibility of Effects | Cultured Adrenal Cells | Not specified | 4-24 hours for full recovery | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature.

Protocol for Visualizing Monensin-Induced Golgi Disruption by Immunofluorescence

This protocol outlines the steps to visualize the morphological changes in the Golgi apparatus upon monensin treatment using immunofluorescence microscopy.[5]

Materials:

-

Cells grown on sterile glass coverslips

-

Complete cell culture medium

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde (PFA) in PBS or ice-cold methanol)

-

Permeabilization/Blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% bovine serum albumin)

-

Primary antibody against a Golgi marker (e.g., Giantin, GM130)

-

Fluorochrome-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Anti-fade mounting medium

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.

-

Monensin Treatment: Treat the cells with monensin at a final concentration of 1-10 µM in complete medium for a duration of 30 minutes to 4 hours. Include an untreated control group.

-

Fixation:

-

Aspirate the medium and gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature, or with ice-cold methanol (B129727) for 10 minutes at -20°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization and Blocking:

-

Incubate the cells with permeabilization/blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorochrome-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS in the dark.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Visualize the Golgi morphology using a fluorescence or confocal microscope. Expect to see a fragmented and dispersed Golgi staining pattern in monensin-treated cells compared to the compact, perinuclear ribbon-like structure in control cells.[5]

-

Protocol for Electron Microscopy of Monensin-Treated Cells

This protocol is a general guideline for preparing monensin-treated cells for transmission electron microscopy to observe ultrastructural changes in the Golgi apparatus.[8][17]

Materials:

-

Cell culture or tissue samples

-

This compound solution

-

Primary fixative (e.g., glutaraldehyde (B144438) in cacodylate buffer)

-

Secondary fixative (e.g., osmium tetroxide in cacodylate buffer)

-

Dehydration series (e.g., graded ethanol (B145695) solutions)

-

Infiltration resin (e.g., Epon, Spurr's resin)

-

Uranyl acetate (B1210297) and lead citrate (B86180) for staining

Procedure:

-

Monensin Treatment: Treat cells or tissue slices with the desired concentration of monensin for a specific time course.

-

Primary Fixation: Immediately fix the samples in glutaraldehyde-based fixative for 1-2 hours at room temperature.

-

Washing: Wash the samples several times in buffer (e.g., cacodylate buffer).

-

Secondary Fixation: Post-fix the samples in osmium tetroxide for 1-2 hours on ice. This step enhances membrane contrast.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

Infiltration: Gradually infiltrate the samples with resin by incubating them in increasing concentrations of resin diluted in a transitional solvent (e.g., propylene (B89431) oxide).

-

Embedding and Polymerization: Embed the samples in pure resin in molds and polymerize at 60°C for 48 hours.

-

Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope to visualize the ultrastructure of the Golgi apparatus.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the effects of monensin on the Golgi apparatus.

Caption: Mechanism of action of this compound on the Golgi apparatus.

References

- 1. pnas.org [pnas.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. benchchem.com [benchchem.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. The effects of monensin on inhibition of steroidogenesis and disruption of the Golgi complex in adrenal cells are both reversible! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of monensin on the Golgi apparatus of absorptive cells in the small intestine of the rat. Morphological and cytochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of monensin on plant Golgi: re-examination of the monensin-induced changes in cisternal architecture and functional activities of the Golgi apparatus of sycamore suspension-cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of monensin on plant Golgi: re-examination of the monensin-induced changes in cisternal architecture and functio… [ouci.dntb.gov.ua]

- 11. Dissection of the Golgi complex. I. Monensin inhibits the transport of viral membrane proteins from medial to trans Golgi cisternae in baby hamster kidney cells infected with Semliki Forest virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Golgi apparatus cisternae of monensin-treated cells accumulate in the cytoplasm of liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of monensin on intracellular transport and receptor-mediated endocytosis of lysosomal enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Golgi Stress Response: New Insights into the Pathogenesis and Therapeutic Targets of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Golgi apparatus and adrenal function: the effects of monensin on adrenocorticotropic hormone-stimulated steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetics of monensin-induced swelling of Golgi apparatus cisternae of H-2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monensin-induced swelling of Golgi apparatus cisternae mediated by a proton gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Sodium Monensin Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research into the cytotoxic effects of sodium monensin (B1676710), with a focus on studies conducted before the year 2000. It covers the foundational understanding of its mechanism of action, detailed experimental protocols representative of the era, and quantitative data on its cellular effects.

Core Concept: Monensin as a Sodium Ionophore

Early investigations firmly established sodium monensin as a carboxylic ionophore, a class of molecules that can transport cations across biological membranes.[1] Monensin forms a lipid-soluble complex with monovalent cations, exhibiting a pronounced selectivity for sodium ions (Na⁺) over other ions like potassium (K⁺).[1] This property allows it to facilitate an electro-neutral exchange of extracellular Na⁺ for intracellular protons (H⁺) across the plasma membrane and the membranes of intracellular organelles.[1] This fundamental mechanism of disrupting cellular ion homeostasis is the primary driver of its cytotoxic effects.

The immediate consequence of this ion exchange is an influx of Na⁺ into the cell and an increase in cytosolic pH. This disruption of natural ion gradients triggers a cascade of downstream events that were the focus of much of the early research.

Primary Cellular Target: The Golgi Apparatus

A hallmark of monensin's effect on cells, and one of the most studied phenomena in early research, is its profound and rapid impact on the Golgi apparatus.[1]

-

Morphological Changes: Within minutes of exposure, monensin causes a characteristic swelling and vacuolization of the Golgi cisternae, particularly at the trans-Golgi network.[1][2] This effect was observed across a wide range of animal and plant cells.[1]

-

Mechanism of Swelling: The swelling is a direct consequence of monensin's ionophoretic activity within the acidic environment of the Golgi. The exchange of H⁺ for Na⁺ neutralizes the acidic compartments, leading to an osmotic influx of water and subsequent swelling.[1][3]

-

Functional Consequences: This structural disruption leads to a blockade of intracellular protein transport and secretion.[4] Proteins intended for secretion accumulate in the swollen Golgi cisternae, and the formation of secretory vesicles is inhibited.[2][4]

Quantitative Data from Early Studies

While comprehensive IC50 cytotoxicity data as determined by modern assays are sparse in pre-2000 literature, early studies quantified the potent morphological effects of monensin on the Golgi apparatus. This served as a reliable indicator of the concentrations at which monensin exerts significant biological effects, ultimately leading to cytotoxicity.

| Cell Line | Monensin Concentration | Exposure Time | Observed Effect | Reference |

| H-2 Hepatoma Cells | 10⁻⁸ M (0.01 µM) | 12.5 min | Minimal rate of Golgi vacuole formation | [2] |

| H-2 Hepatoma Cells | 10⁻⁷ M (0.1 µM) | 12.5 min | Intermediate rate of Golgi vacuole formation | [2] |

| H-2 Hepatoma Cells | 10⁻⁶ M (1.0 µM) | 12.5 min | Maximal rate of Golgi vacuole formation (2-4 vacuoles/stack) | [2] |

| H-2 Hepatoma Cells | 10⁻⁵ M (10.0 µM) | 12.5 min | Rate of vacuole formation less than at 1.0 µM | [2] |

| Rat Liver Slices | 1.0 µM | Not specified | Blockade of protein transport and swelling of Golgi cisternae | [4] |

Experimental Protocols of the Era

In the period before the widespread adoption of tetrazolium-based assays (like MTT), cell viability and cytotoxicity were commonly assessed using dye exclusion methods. The Trypan Blue exclusion assay was a standard protocol.

Protocol: Cytotoxicity Assessment by Trypan Blue Exclusion

Objective: To determine the percentage of viable cells in a cell suspension after treatment with this compound. This method is based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

Materials:

-

Cultured mammalian cells (e.g., Chinese Hamster Ovary - CHO, H-2 Hepatoma)

-

Complete culture medium (e.g., Ham's F-12 or DMEM with fetal bovine serum)

-

This compound stock solution (e.g., 10 mM in ethanol)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Trypan Blue solution (0.4% in saline)

-

Hemocytometer (counting chamber)

-

Microscope

Procedure:

-

Cell Seeding: Seed cells into 6-well culture plates at a density that allows for exponential growth during the experiment and allow them to adhere overnight.

-

Monensin Treatment: Prepare serial dilutions of this compound in a complete culture medium from the stock solution. Aspirate the old medium from the wells and add the medium containing the desired final concentrations of monensin (e.g., 0.01 µM, 0.1 µM, 1.0 µM, 10 µM). Include a vehicle control (medium with the same final concentration of ethanol (B145695) as the highest monensin dose).

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Cell Harvesting: Aspirate the medium from the wells. Wash the cell monolayer with PBS. Add Trypsin-EDTA to detach the cells. Once detached, add a complete medium to neutralize the trypsin and transfer the cell suspension to a conical tube.

-

Staining: Mix a sample of the cell suspension with an equal volume of 0.4% Trypan Blue solution. For example, mix 20 µL of cell suspension with 20 µL of Trypan Blue.

-

Counting: Incubate the cell-dye mixture for 1-2 minutes at room temperature. Load the mixture into a hemocytometer.

-

Data Acquisition: Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid of the hemocytometer.

-

Calculation: Calculate the percentage of viable cells using the formula:

-

% Viability = (Number of Viable Cells / Total Number of Cells) x 100

-

Visualizing Workflows and Mechanisms

Experimental Workflow

The following diagram outlines the logical flow of a typical cytotoxicity experiment from the pre-2000 era.

Signaling Pathway of Cytotoxicity

The diagram below illustrates the proposed mechanism of monensin-induced cytotoxicity as understood from early studies. The primary event is the disruption of ion gradients, which leads to organelle dysfunction and eventual cell death.

References

- 1. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of monensin-induced swelling of Golgi apparatus cisternae of H-2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monensin-induced swelling of Golgi apparatus cisternae mediated by a proton gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Golgi apparatus cisternae of monensin-treated cells accumulate in the cytoplasm of liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Monensin as a Carboxylic Ionophore: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sodium monensin (B1676710), a polyether antibiotic isolated from Streptomyces cinnamonensis, is a well-characterized carboxylic ionophore with a primary selectivity for sodium ions.[1][2][3] Its ability to form a lipid-soluble complex with cations and transport them across biological membranes makes it a valuable tool in a variety of research and commercial applications.[1][4][5] This technical guide provides a comprehensive overview of sodium monensin, detailing its mechanism of action, its profound effects on cellular processes, particularly Golgi apparatus function and protein trafficking, and its applications as a coccidiostat and a research agent. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support researchers in their study and application of this important molecule.

Introduction to this compound

Monensin is a monocarboxylic acid that belongs to the class of polyether ionophores.[6][7] Its structure, first elucidated in 1967, consists of a backbone of 26 carbon atoms with 17 stereogenic centers, featuring multiple cyclic ether rings and a terminal carboxylic acid.[8] This unique structure allows it to form a pseudo-cyclic conformation that encapsulates a monovalent cation, with the carboxyl group playing a crucial role in the ion transport process.[7] The outer surface of the ion-ionophore complex is lipophilic, facilitating its diffusion across lipid bilayers.[1] Monensin is widely used in the agricultural industry as a coccidiostat in poultry and a growth promoter in ruminants.[3][6][9] In the laboratory, it is a widely used tool to study cellular trafficking and ion homeostasis.[6][8]

Mechanism of Action: A Carboxylic Ionophore

The primary mechanism of action of this compound is its function as an electroneutral Na+/H+ antiporter.[2][8][10] This process involves the exchange of a sodium ion for a proton across a biological membrane, effectively dissipating the electrochemical gradients of both ions.[1][11]

The transport cycle can be summarized as follows:

-

Complexation: At the external face of the membrane, the deprotonated carboxyl group of monensin binds a sodium ion, forming a neutral, lipid-soluble complex.[7]

-

Translocation: The Na+-monensin complex diffuses across the lipid bilayer.[1]

-

Decomplexation: On the inner side of the membrane, the sodium ion is released into the cytoplasm.[7]

-

Protonation and Return: The anionic monensin molecule then binds a proton from the cytoplasm, neutralizing its charge, and diffuses back to the external face of the membrane to begin another cycle.[7]

Recent studies suggest that monensin may also transport sodium ions in an electrogenic manner, although the electroneutral exchange is considered the predominant mechanism.[2][8]

Ion Selectivity

Monensin exhibits a strong preference for monovalent cations, with a particularly high affinity for sodium. The selectivity order has been reported as Ag+ > Na+ > K+ > Rb+ > Cs+ > Li+ ≈ NH4+.[7] The affinity for Na+ is approximately ten times that for its nearest competitor, K+.[1]

Data Presentation: Quantitative Analysis of Monensin's Effects

The biological effects of monensin are dose-dependent and vary across different cell types and experimental conditions. The following tables summarize key quantitative data related to its activity.

Table 1: Ion Selectivity and Transport Properties

| Parameter | Value | Ion | Conditions | Reference |

| pKa | 6.6 | H+ | 66% N,N-dimethylformamide | [12] |

| Dissociation Constant (KM) | ~0.03 M | Na+ | Soybean phospholipid vesicles | [6] |

| ~0.5 M | K+ | Soybean phospholipid vesicles | [6] | |

| ~2.2 M | Li+ | Soybean phospholipid vesicles | [6] | |

| Translocation Rate Constant (k) | ~9 x 10³ s⁻¹ | Mon-H, Mon-M (M=Na+, K+, Li+) | Soybean phospholipid vesicles | [6] |

Table 2: Cytotoxicity (IC50) of Monensin in Various Cell Lines

| Cell Line | Cell Type | Assay | Incubation Time | IC50 | Reference |

| VCaP | Prostate Carcinoma | Cell Viability | 48 hours | ~10 nM | [2] |

| LNCaP | Prostate Carcinoma | Cell Viability | 48 hours | ~100 nM | [2] |

| PC-3 | Prostate Cancer | Cell Viability | Not Specified | Not Specified | [2] |

| RKO | Colorectal Carcinoma | Crystal Violet Staining | 48 hours | ~4 µM | [2] |

| HCT-116 | Colorectal Carcinoma | Crystal Violet Staining | 48 hours | ~6 µM | [2] |

| SH-SY5Y | Neuroblastoma | Cell Viability | 48 hours | 16 µM | [1] |

Table 3: Dose-Response of Monensin on Biological Processes

| Biological Process | Cell/Animal Model | Monensin Concentration/Dose | Observed Effect | Reference |

| Apoptosis Induction | SH-SY5Y Neuroblastoma | 8, 16, 32 µM | 9.66%, 29.28%, 62.55% apoptotic cells, respectively | [1] |

| HeyA8 & SKOV3 Ovarian Cancer | 1, 2 µM | Significant increase in apoptotic cells | [13] | |

| Cytokine Secretion (IL-1β) | Healthy MNCs | 10⁻⁷ - 10⁻⁵ M | Dose-dependent increase | [14] |

| Cytokine Secretion (TNFα) | Healthy MNCs | 10⁻⁷ - 10⁻⁵ M | Dose-dependent increase | [14] |

| Cytokine Secretion (IL-6) | Healthy MNCs | 10⁻⁷ - 10⁻⁵ M | Dose-dependent decrease | [14] |

| Milk Production | Dairy Cows | 12.6 ppm (optimal) | Increased milk production | [15] |

| Dry Matter Intake (DMI) | Dairy Cows | 22 - 96 ppm | Significant decrease | [15] |

Effects on Cellular Processes

Disruption of Golgi Apparatus and Protein Trafficking

One of the most well-documented cellular effects of monensin is the disruption of the Golgi apparatus.[1][11] By neutralizing the acidic environment of the trans-Golgi cisternae, monensin causes them to swell and vacuolize.[1][11] This morphological change effectively blocks the intracellular transport of proteins and lipids from the medial to the trans-Golgi network.[16][17] This blockade inhibits post-translational modifications such as terminal glycosylation and proteolytic cleavages that occur in the trans-Golgi.[1] Consequently, monensin is widely used as a tool to study Golgi function and protein trafficking.[1][17]

Induction of Golgi Stress and Cellular Signaling

The disruption of Golgi homeostasis by monensin can trigger a cellular stress response known as the Golgi stress response. This can activate signaling pathways to mitigate the stress. One such pathway involves the PERK-ATF4 axis, which is also activated during endoplasmic reticulum (ER) stress.

Induction of Apoptosis

Monensin has been shown to induce apoptosis in various cancer cell lines.[1][2][7][13][18][19] The mechanisms underlying monensin-induced apoptosis are multifaceted and can involve:

-

Increased Oxidative Stress: Monensin can lead to the generation of reactive oxygen species (ROS).[4][19]

-

Disruption of Ion Homeostasis: The influx of Na+ and subsequent increase in intracellular Ca2+ can trigger apoptotic pathways.

-

Mitochondrial Dysfunction: Changes in ion gradients can affect mitochondrial membrane potential and function, leading to the release of pro-apoptotic factors.[1]

Inhibition of Autophagy

Monensin can also inhibit the process of autophagy by interfering with the fusion of autophagosomes with lysosomes.[20]

Mandatory Visualizations

Diagram 1: Mechanism of this compound as a Na+/H+ Antiporter

Caption: Electroneutral Na+/H+ antiport mechanism of this compound across the cell membrane.

Diagram 2: Monensin-Induced Disruption of Golgi Apparatus and Protein Trafficking

Caption: Monensin blocks protein transport at the trans-Golgi by disrupting the proton gradient.

Diagram 3: Monensin-Induced Golgi Stress Signaling Pathway

Caption: The PERK-ATF4 pathway is activated in response to monensin-induced Golgi stress.

Diagram 4: Experimental Workflow for Measuring Intracellular pH using BCECF-AM

Caption: Workflow for determining intracellular pH changes induced by monensin using BCECF-AM.

Experimental Protocols

Protocol for Visualizing Monensin-Induced Golgi Disruption by Immunofluorescence

This protocol details the steps to visualize the morphological changes in the Golgi apparatus upon monensin treatment using immunofluorescence microscopy.[21]

Materials:

-

Cells grown on glass coverslips

-

Complete cell culture medium

-

Monensin stock solution (e.g., in DMSO or ethanol)

-

4% Paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against a Golgi marker (e.g., GM130, Giantin)

-

Fluorochrome-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Monensin Treatment: Treat the cells with monensin at a final concentration of 1-10 µM in complete medium for a duration of 30 minutes to 4 hours. Include an untreated control.[21]

-

Fixation: a. Aspirate the medium and gently wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C. c. Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization and Blocking: a. If PFA was used for fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS. c. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Antibody Staining: a. Incubate the cells with the primary antibody against a Golgi marker, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C. b. Wash the cells three times with PBS. c. Incubate with the fluorochrome-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark. d. Wash the cells three times with PBS in the dark.

-

Mounting and Imaging: a. Counterstain the nuclei with DAPI for 5 minutes. b. Wash once with PBS. c. Mount the coverslips onto glass slides using an anti-fade mounting medium. d. Visualize the Golgi morphology using a fluorescence or confocal microscope. Expect to see a fragmented and dispersed Golgi staining pattern in monensin-treated cells compared to the compact, perinuclear structure in control cells.[21]

Protocol for Measuring Intracellular pH (pHi) using BCECF-AM